molecular formula C8H6BrNOS B14032639 6-Bromo-2-(methoxy-d3)-benzothiazole CAS No. 1185315-38-1

6-Bromo-2-(methoxy-d3)-benzothiazole

Cat. No.: B14032639
CAS No.: 1185315-38-1
M. Wt: 247.13 g/mol
InChI Key: NWJQRJRIBQOMCI-FIBGUPNXSA-N
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Description

6-Bromo-2-(methoxy-d3)-benzothiazole is a deuterated derivative of 6-Bromo-2-methoxybenzothiazole. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the benzothiazole ring. The deuterium labeling at the methoxy group makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(methoxy-d3)-benzothiazole typically involves the bromination of 2-(methoxy-d3)-benzothiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated methanol in the initial stages of synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methoxy-d3)-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzothiazoles.

Scientific Research Applications

6-Bromo-2-(methoxy-d3)-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in metabolic studies due to its deuterium labeling, which helps in tracking the metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methoxy-d3)-benzothiazole involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The deuterium labeling helps in studying the compound’s pharmacokinetics and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxybenzothiazole: The non-deuterated version of the compound.

    2-(Methoxy-d3)-benzothiazole: Lacks the bromine atom at the 6th position.

    6-Chloro-2-(methoxy-d3)-benzothiazole: Contains a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2-(methoxy-d3)-benzothiazole is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the bromine atom also imparts specific reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

1185315-38-1

Molecular Formula

C8H6BrNOS

Molecular Weight

247.13 g/mol

IUPAC Name

6-bromo-2-(trideuteriomethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3/i1D3

InChI Key

NWJQRJRIBQOMCI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC2=C(S1)C=C(C=C2)Br

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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